molecular formula C19H22N2O3S B2432754 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one CAS No. 385786-31-2

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Cat. No.: B2432754
CAS No.: 385786-31-2
M. Wt: 358.46
InChI Key: ZWSKPJUKFCQOQN-UHFFFAOYSA-N
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Description

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against Proviral Integration Moloney virus (PIM) kinases. PIM kinases are a family of serine/threonine kinases that play critical roles in cell survival, proliferation, and apoptosis , and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound acts as an ATP-competitive inhibitor, binding to the kinase's active site and disrupting its phosphorylation activity. Its core benzo[cd]indol-2(1H)-one scaffold is a privileged structure in medicinal chemistry, often contributing to high-affinity kinase binding, while the 1-ethyl and 6-((4-methylpiperidin-1-yl)sulfonyl) substituents are engineered to optimize potency and selectivity. Consequently, this molecule serves as a valuable chemical probe in oncology research to elucidate the specific biological functions of PIM kinases, to validate them as therapeutic targets, and to investigate signaling pathways involved in tumorigenesis and treatment resistance. Its use enables researchers to dissect complex kinase-driven cellular mechanisms and supports the preclinical evaluation of PIM kinase inhibition as a potential therapeutic strategy.

Properties

IUPAC Name

1-ethyl-6-(4-methylpiperidin-1-yl)sulfonylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-21-16-7-8-17(14-5-4-6-15(18(14)16)19(21)22)25(23,24)20-11-9-13(2)10-12-20/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKPJUKFCQOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC(CC4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the indole core, followed by the introduction of the piperidine sulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where indole derivatives are known to be effective.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one: shares similarities with other indole derivatives, such as indomethacin and serotonin.

    Piperidine sulfonyl compounds: These include various pharmaceuticals and agrochemicals that feature the piperidine sulfonyl group.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique properties and reactivity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

1-Ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one, commonly referred to as EBSBI, is a complex organic compound belonging to the class of benz[cd]indolones. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of cancer therapy and antiviral applications. The unique structure of EBSBI, which includes an ethyl group and a sulfonyl moiety attached to the benzo[cd]indole framework, contributes to its potential therapeutic effects.

Chemical Structure and Synthesis

EBSBI is synthesized through a multi-step organic reaction involving the reaction of 6-bromobenzo[cd]indol-2(1H)-one with 4-methylpiperidine-1-sulfonyl chloride in the presence of a suitable base. The chemical structure can be depicted as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

This structure is characterized by its indole core, which is known for various biological interactions.

Antitumor Activity

Research indicates that EBSBI exhibits significant antitumor properties. A study highlighted that derivatives of benzo[cd]indol-2(1H)-one, including EBSBI, have been shown to inhibit cancer cell migration and induce apoptosis in hepatocellular carcinoma cells. The mechanism of action involves targeting lysosomal pathways, leading to autophagy and apoptosis, which are crucial for combating cancer cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that EBSBI can effectively enter cancer cells via polyamine transporters localized in lysosomes. Once inside, it triggers autophagic processes that enhance apoptosis, thus providing a dual mechanism for its antitumor effects .

Study Cell Type Effect Observed Mechanism
Study 1Hepatocellular CarcinomaInhibition of migrationAutophagy & apoptosis
Study 2Various cancer linesInduction of apoptosisLysosomal targeting

In Vivo Studies

In vivo experiments further support the antitumor efficacy of EBSBI. Animal models treated with EBSBI showed reduced tumor growth rates compared to control groups. These findings underscore the potential of EBSBI as a candidate for developing novel cancer therapies.

Q & A

Q. What are the recommended safety protocols for handling 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure .
  • First Aid :
    • Skin Contact : Immediately remove contaminated clothing and wash with soap/water for 15 minutes. Seek medical attention if irritation persists .
    • Eye Exposure : Rinse cautiously with water for 10–15 minutes, holding eyelids open. Remove contact lenses if feasible .
  • Storage : Store in airtight containers at room temperature, away from light and moisture .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Key Steps :
    • Sulfonation : Introduce the sulfonyl group to the benzoindole core using chlorosulfonic acid, followed by coupling with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
    • Ethylation : Alkylate the indole nitrogen using ethyl bromide or iodide in the presence of a base like NaH .
  • Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers analytically characterize the purity and structure of this compound?

Methodological Answer:

  • Chromatography :
    • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35). Adjust buffer pH to 4.6 using sodium acetate and acetic acid .
  • Spectroscopy :
    • NMR : Confirm substituent positions via ¹H NMR (e.g., ethyl group at δ 1.2–1.4 ppm; piperidine protons at δ 2.5–3.0 ppm) .
    • MS : Validate molecular weight (expected [M+H]⁺ ≈ 415) using ESI-MS .

Advanced Research Questions

Q. How can experimental designs address stability issues of this compound during long-term bioactivity assays?

Methodological Answer:

  • Degradation Mitigation :
    • Temperature Control : Store samples at 4°C or use continuous cooling during assays to minimize thermal degradation of organic moieties .
    • Matrix Stabilization : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂) to prevent oxidation of the sulfonyl group .
  • Validation : Monitor degradation via periodic HPLC analysis (e.g., peak area reduction >5% indicates instability) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidine and sulfonyl groups?

Methodological Answer:

  • Piperidine Modifications :
    • Replace 4-methylpiperidine with substituted analogs (e.g., 4-ethyl or 4-fluoropiperidine) to assess steric/electronic effects. Synthesize derivatives via reductive amination or Suzuki coupling .
  • Sulfonyl Group Variations :
    • Substitute sulfonyl with carbonyl or phosphoryl groups to evaluate hydrogen-bonding interactions. Use sulfonamide coupling reactions with alternative amines .
  • Bioassay Integration : Test derivatives in receptor-binding assays (e.g., kinase inhibition) with IC₅₀ comparisons to establish SAR trends .

Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

  • Variable Standardization :
    • Solvent Consistency : Use DMSO at fixed concentrations (<0.1% v/v) to avoid solvent-induced assay interference .
    • Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to normalize inter-assay variability .
  • Data Reconciliation :
    • Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis to calculate robust EC₅₀/IC₅₀ values .
    • Meta-Analysis : Cross-reference results with structural analogs (e.g., benzosulfonamide derivatives) to identify trends or outliers .

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